4-Chloro-7-fluoro-6-methoxyquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-7-fluoro-6-methoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c1-14-10-4-6-7(11)2-3-13-9(6)5-8(10)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQKJOIDUVQMPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25759-94-8 | |
| Record name | 4-chloro-7-fluoro-6-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 4 Chloro 7 Fluoro 6 Methoxyquinoline
Established Synthetic Routes to 4-Chloro-7-fluoro-6-methoxyquinoline
The construction of the this compound scaffold is typically achieved through multi-step sequences that first build the core quinoline (B57606) ring system, followed by a chlorination step.
Preparation from 5-Methoxymethylene-2,2-dimethyl-1,3-dioxane-4,6-dione and 3-Fluoro-4-methoxyaniline
One established method for constructing the quinoline core is the Gould-Jacobs reaction. wikipedia.orgmdpi.com This pathway involves the reaction of an aniline (B41778) derivative with a malonic acid derivative, followed by thermal cyclization.
In this specific synthesis, 3-Fluoro-4-methoxyaniline acts as the aniline component. It is first reacted with a malonic acid equivalent, such as 5-Methoxymethylene-2,2-dimethyl-1,3-dioxane-4,6-dione or the more common diethyl ethoxymethylenemalonate. This initial step is a condensation reaction where the amino group of the aniline displaces the alkoxy group to form an anilidomethylenemalonate intermediate. wikipedia.org
The subsequent step involves thermal cyclization. The intermediate is heated in a high-boiling point solvent, such as diphenyl ether, which induces an intramolecular cyclization to form the heterocyclic ring. mdpi.com This process yields the corresponding 4-hydroxyquinoline (B1666331) derivative, specifically 7-fluoro-6-methoxyquinolin-4(1H)-one. chemscene.com The final step to obtain the target compound is the chlorination of this 4-hydroxyquinoline intermediate. This transformation is commonly achieved by treating the intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which replaces the hydroxyl group at the 4-position with a chlorine atom. google.comgoogle.com
Exploration of Alternative Synthetic Strategies for the Quinoline Core
Beyond the Gould-Jacobs reaction, several other classical and modern methods can be adapted to synthesize the quinoline core. The Conrad-Limpach and Doebner-von Miller reactions are alternative named reactions for quinoline synthesis, though they may require different starting materials and offer different substitution patterns.
A widely used and practical alternative strategy involves a two-step process:
Synthesis of 7-fluoro-6-methoxyquinolin-4(1H)-one: This key intermediate is the precursor to the final chlorinated product. chemscene.com It can be synthesized via methods like the Gould-Jacobs reaction as described above or other cyclization strategies starting from appropriately substituted aniline and three-carbon components.
Chlorination: The conversion of 7-fluoro-6-methoxyquinolin-4(1H)-one to this compound is a standard procedure. google.com The reaction is typically performed by heating the quinolin-4-one in neat phosphorus oxychloride (POCl₃), often with catalytic amounts of dimethylformamide (DMF), or using other chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). google.commdpi.com This step effectively converts the keto-enol tautomer of the quinolin-4-one into the desired 4-chloro derivative.
This compound as a Key Intermediate in Complex Molecule Synthesis
The primary chemical utility of this compound is its function as a reactive intermediate. The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr), making it an excellent electrophilic partner for coupling with various nucleophiles. mdpi.comresearchgate.net This reactivity is fundamental to its role in building more complex molecules, particularly in the field of drug discovery, where it can be used to synthesize libraries of compounds for biological screening.
Derivatization Strategies for Targeted Analogues
The derivatization of this compound predominantly relies on the displacement of the C4-chloro group. This position is electronically activated for nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen.
Common derivatization strategies include:
Amination: Reaction with primary or secondary amines (anilines, alkylamines, etc.) is one of the most common modifications. This SNAr reaction typically proceeds under thermal conditions, sometimes with the addition of an acid or base catalyst, to yield 4-aminoquinoline (B48711) derivatives. mdpi.com
Alkoxylation/Aryloxylation: Nucleophilic attack by alcohols or phenols (or their corresponding alkoxides/phenoxides) can be used to introduce ether linkages at the 4-position.
Thiolation: Similarly, thiols or thiophenols can displace the chloride to form 4-thioether derivatives.
These substitution reactions allow for the systematic modification of the quinoline scaffold, enabling structure-activity relationship (SAR) studies in drug development projects. nih.gov
Regioselective and Stereoselective Synthetic Transformations
The synthetic transformations involving this compound are characterized by high regioselectivity. In nucleophilic aromatic substitution reactions, the attack occurs almost exclusively at the C4 position.
The basis for this regioselectivity is electronic. The nitrogen atom in the quinoline ring withdraws electron density via resonance and inductive effects, making the carbons at positions 2 and 4 (the α and γ positions relative to the nitrogen) electrophilic. stackexchange.com For chloroquinolines, the C4 position is generally more reactive towards nucleophilic substitution than the C2 position. researchgate.net Computational studies on analogous heterocyclic systems like 2,4-dichloroquinazoline (B46505) have confirmed this reactivity pattern, showing that the carbon at the 4-position has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack. mdpi.comresearchgate.net This inherent electronic preference means that reactions with nucleophiles proceed regioselectively at C4 under mild to moderate conditions without significant formation of other isomers.
Stereoselectivity is generally not a factor in the primary derivatization of the achiral this compound itself. However, it can become an important consideration if the nucleophile used in the substitution reaction is chiral, or if subsequent transformations on the side chain introduce a new stereocenter.
Sustainable Chemistry Approaches in the Synthesis of this compound
Efforts to develop more environmentally benign synthetic methods have been applied to the synthesis of quinolines. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
For the synthesis of the this compound precursor, sustainable modifications to the Gould-Jacobs reaction have been explored. These include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for both the initial condensation and the thermal cyclization steps, often leading to higher yields and cleaner reactions compared to conventional heating. researchgate.net
Solvent-Free Reactions: Performing the condensation step under solvent-free conditions minimizes volatile organic compound (VOC) emissions and simplifies product work-up.
Use of Greener Catalysts: While the thermal cyclization step is often uncatalyzed, research into solid acid catalysts or other recyclable catalysts for quinoline synthesis is an active area.
For the chlorination step, replacing hazardous reagents like phosphorus oxychloride with more environmentally friendly alternatives is a key goal in sustainable chemistry, although direct replacements that maintain high efficiency can be challenging to find.
Biological Activity and Mechanistic Elucidation of 4 Chloro 7 Fluoro 6 Methoxyquinoline
Inhibition of Receptor Tyrosine Kinases by 4-Chloro-7-fluoro-6-methoxyquinoline
Receptor tyrosine kinases (RTKs) are cell surface receptors that play a pivotal role in cellular processes such as growth, differentiation, and metabolism. Dysregulation of RTK signaling is a common feature in various diseases, including cancer, making them important therapeutic targets. The this compound core has been utilized in the development of molecules that can modulate the activity of these crucial receptors.
Platelet-Derived Growth Factor (PDGF) Receptor Kinase Inhibition
The Platelet-Derived Growth Factor (PDGF) receptors are key regulators of cell proliferation and migration. The development of inhibitors targeting PDGF receptor tyrosine kinase (PDGF-RTK) is a significant area of research. Studies on various quinoline (B57606) derivatives have demonstrated their potential as PDGF-RTK inhibitors. For instance, a series of 3-substituted quinoline derivatives were synthesized and evaluated for their ability to inhibit PDGF-RTK activity. In this study, the presence of 6,7-dimethoxy groups on the quinoline ring was found to be advantageous for potent inhibition nih.gov.
A notable derivative of this compound, WXFL-152, has shown significant inhibitory activity against PDGFRβ. This compound is a triple angiokinase inhibitor that targets not only PDGFRβ but also Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptors (FGFRs) nih.gov. The inhibition of these receptors by WXFL-152 blocks the proliferation of vascular endothelial cells and pericytes nih.gov.
Table 1: Inhibitory Activity of WXFL-152 against Receptor Tyrosine Kinases
| Kinase Target | IC₅₀ (nM) |
|---|---|
| VEGFR2 | 1.5 |
| PDGFRβ | 10.3 |
| FGFR1 | 22.4 |
| FGFR2 | 3.8 |
Data sourced from a study on the design and pharmacological evaluation of WXFL-152 nih.gov.
Investigation of Other Receptor Tyrosine Kinase Targets and Associated Pathways
The therapeutic potential of this compound derivatives extends beyond PDGF receptor inhibition. As demonstrated by WXFL-152, this chemical scaffold can be elaborated to create multi-targeted inhibitors affecting a range of RTKs involved in tumor angiogenesis nih.gov. The simultaneous inhibition of VEGFR, FGFR, and PDGF pathways by WXFL-152 highlights a strategy to overcome resistance mechanisms that can arise from the redundancy of signaling pathways in cancer nih.gov.
The inhibition of these RTKs has profound effects on downstream signaling cascades. For example, blocking VEGFR2, FGFRs, and PDGFRβ disrupts the signaling pathways that lead to endothelial cell proliferation, migration, and survival, as well as pericyte recruitment, all of which are crucial for the formation of new blood vessels that supply tumors nih.gov.
Broader Protein Kinase Modulatory Effects of this compound and its Derivatives
The versatility of the quinoline core allows for its incorporation into inhibitors targeting a wide spectrum of protein kinases, not limited to the receptor tyrosine kinase family.
General Protein Kinase Inhibition Profile
While a comprehensive kinase inhibition profile for this compound itself is not publicly available, studies on related quinoline and quinazoline (B50416) derivatives reveal a tendency for these scaffolds to interact with the ATP-binding site of various kinases nih.gov. The specific substitutions on the quinoline ring dictate the selectivity and potency against different kinases. For instance, 4-anilinoquinazoline (B1210976) derivatives have been shown to inhibit a range of kinases, with the substitution pattern on the aniline (B41778) ring playing a crucial role in determining the specific kinase targets researchgate.net.
Investigation of Specific Kinase Targets (e.g., Aurora Kinases, Casein Kinase 1 Delta)
Aurora Kinases: The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive targets for cancer therapy nih.gov. While there is no direct evidence of this compound inhibiting Aurora kinases, the quinoline scaffold is present in some Aurora kinase inhibitors. For example, CCT137690, a pan-Aurora inhibitor, has demonstrated potent anti-proliferative activity in various cancer cell lines nih.gov. This suggests that with appropriate chemical modifications, the this compound core could potentially be developed into an Aurora kinase inhibitor.
Casein Kinase 1 Delta (CK1δ): Casein Kinase 1 (CK1) is a family of serine/threonine kinases involved in diverse cellular processes, including circadian rhythms and cell cycle regulation scbt.com. Inhibitors of CK1δ are being investigated for various therapeutic applications. Although no studies directly link this compound to CK1δ inhibition, the development of small molecule inhibitors for this kinase, such as PF-670462, demonstrates the druggability of this target nih.gov.
Implications in Cell Signaling Pathways
The inhibition of various protein kinases by quinoline derivatives has significant implications for cell signaling pathways. By targeting key nodes in these pathways, such as RTKs and mitotic kinases, these compounds can modulate cellular responses to external stimuli and internal cues.
The multi-targeted approach, as seen with WXFL-152, can lead to a more comprehensive blockade of oncogenic signaling. By simultaneously inhibiting pathways driven by VEGF, FGF, and PDGF, such compounds can effectively cut off the lifelines of a tumor, leading to anti-angiogenic effects and tumor growth inhibition nih.gov. The ability of quinoline-based inhibitors to interfere with fundamental cellular processes underscores the therapeutic potential of this chemical class.
Cellular Mechanisms of Action Related to this compound
The therapeutic potential of quinoline derivatives in oncology is a burgeoning field of research. These compounds exhibit a wide array of biological activities, and their mechanisms of action are multifaceted. While direct studies on this compound are limited, the extensive research on structurally similar quinoline compounds provides a strong basis for understanding its probable cellular effects. The following sections delve into the key mechanisms through which this class of compounds is understood to exert its biological activity, with a focus on anti-proliferative and cytotoxic effects.
Impact on Aberrant Cell Proliferation and Anti-Proliferative Effects
Quinoline derivatives are widely recognized for their significant anti-proliferative activity against various cancer cell lines. nih.gov The core quinoline scaffold can be modified with a diverse range of substituents, allowing for the fine-tuning of its biological effects. nih.gov Numerous studies have demonstrated that substituted quinolines can inhibit the growth of cancer cells, including those of the breast, colon, lung, and leukemia. nih.govnih.gov For instance, certain 2-substituted quinolines have shown notable anticancer activity in assays involving cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). nih.gov The anti-proliferative efficacy of these compounds often correlates with their ability to interfere with fundamental cellular processes required for growth and division.
While specific data on the anti-proliferative effects of this compound is not extensively documented in publicly available research, the collective evidence from related compounds suggests its potential as an inhibitor of cancer cell growth. The presence of halogen (chloro and fluoro) and methoxy (B1213986) groups on the quinoline ring is a common feature in many biologically active molecules, and these substitutions can significantly influence the compound's interaction with cellular targets.
Table 1: Examples of Antiproliferative Activity of Substituted Quinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| 2-Substituted Quinolines | MCF-7, HeLa, A549 | Inhibition of cell proliferation | nih.gov |
| 8-Amino-5-(aryloxy)-6-methoxy-4-methylquinolines | T47D (breast cancer) | Potent anticancer activities | nih.gov |
| 7-Chloro-(4-thioalkylquinoline) Derivatives | Various human cancer cell lines | Cytotoxic activity | nih.gov |
| Quinoline-4-carboxylic acid derivatives | HeLa, MCF-7, K-562 | Variable degrees of growth inhibition | nih.gov |
Potential for DNA Interaction and Damage (as observed in related quinoline derivatives)
A primary mechanism by which many quinoline derivatives exert their cytotoxic effects is through direct interaction with DNA. researchgate.net The planar structure of the quinoline ring system allows these molecules to intercalate between the base pairs of the DNA double helix. researchgate.net This intercalation can lead to conformational changes in the DNA structure, disrupting processes such as DNA replication and transcription, which are essential for cell survival and proliferation. researchgate.netacs.org
Furthermore, some quinoline-based compounds have been shown to induce DNA damage, either directly by causing strand breaks or indirectly by inhibiting enzymes crucial for maintaining DNA integrity. nih.govacs.org The accumulation of unrepaired DNA damage can trigger cellular stress responses, ultimately leading to programmed cell death, or apoptosis, in cancer cells. researchgate.net Studies on various quinoline analogs have demonstrated their ability to elicit a DNA damage response in cancer cells, often involving the activation of key signaling proteins like p53. nih.govbiorxiv.org
Enzyme Inhibition Perturbing Cell Cycle Regulation and DNA Repair Mechanisms (as observed in related quinoline derivatives)
Quinoline derivatives have been identified as inhibitors of a range of enzymes that are critical for cell cycle progression and DNA repair. nih.gov One of the most well-documented targets are topoisomerases, enzymes that are vital for resolving the topological challenges of DNA during replication and transcription. researchgate.net By inhibiting topoisomerases, certain quinoline compounds can lead to the accumulation of DNA strand breaks and subsequent cell death. researchgate.net
In addition to topoisomerases, other enzymes involved in cellular signaling pathways that regulate cell growth and survival are also targeted by quinoline derivatives. For example, some have been shown to inhibit protein kinases, such as VEGFR-2, which play a crucial role in tumor angiogenesis and proliferation. bohrium.com The inhibition of such kinases can disrupt the cell cycle, often causing an arrest at specific phases, such as the G2/M phase, and can induce apoptosis. bohrium.com Furthermore, some quinoline-based analogs have been found to inhibit enzymes involved in DNA repair pathways, such as base excision repair glycosylases, further contributing to the accumulation of DNA damage in cancer cells. nih.gov
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Production (as observed in related quinoline derivatives)
Another important aspect of the biological activity of some quinoline derivatives is their ability to induce oxidative stress within cells. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. nih.gov Elevated levels of ROS can cause widespread damage to cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and death.
Certain quinoline compounds can promote the generation of ROS through various mechanisms. nih.gov This can involve interaction with cellular components that lead to the production of superoxide (B77818) and hydroxyl radicals. nih.gov The resulting oxidative damage can contribute significantly to the cytotoxic and anti-proliferative effects of these compounds, particularly in cancer cells which often have a compromised antioxidant defense system. nih.govnih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr of 4 Chloro 7 Fluoro 6 Methoxyquinoline Analogues
Systematic Analysis of Halogen Substituents' Influence on Biological Activity
Halogen atoms are frequently incorporated into bioactive molecules to modulate their electronic properties, lipophilicity, and metabolic stability, thereby influencing their interaction with biological targets. nih.gov In the context of the 4-Chloro-7-fluoro-6-methoxyquinoline scaffold, both the fluorine at position 7 and the chlorine at position 4 play critical roles.
The fluorine atom at position 7 is a key modulator of the molecule's physicochemical properties and, consequently, its biological activity. Due to its high electronegativity, fluorine acts as a strong electron-withdrawing group, which can alter the pKa of the quinoline (B57606) nitrogen and influence hydrogen bonding capabilities. This electronic perturbation can enhance interactions with target enzymes or receptors.
Studies on related fluoroquinolones have demonstrated that fluorine substitution at position 7 can increase their activity against mammalian topoisomerase II, a critical enzyme in cancer proliferation. researchgate.net The small steric size of fluorine allows it to be well-tolerated within many binding pockets, often replacing a hydrogen atom without causing significant steric hindrance. In a series of 4-aroyl-6,7,8-trimethoxyquinolines, the addition of a fluorine atom to an adjacent phenyl ring led to a slight increase in anticancer activity, highlighting the favorable contribution of this halogen. nih.gov The precise positioning of the fluoro group is critical; SAR studies on other heterocyclic compounds have shown that activity can vary significantly between ortho-, meta-, and para-substituted analogues. nih.gov
| Compound Analogue | Target/Cell Line | Activity (IC₅₀) | Key Finding | Reference |
| 4'-methoxybenzoyl-trimethoxyquinoline | KB, HT29, MKN45 cells | > 1000 nM | Baseline activity. | nih.gov |
| 3'-fluoro -4'-methoxybenzoyl-trimethoxyquinoline | KB, HT29, MKN45 cells | ~900-1000 nM | Addition of fluorine slightly increases antiproliferative activity. | nih.gov |
This table illustrates the impact of fluorine substitution on the anticancer activity of quinoline analogues.
For instance, the synthesis of potent antimalarial bisquinolines involves the displacement of the 4-chloro group by diamine linkers. oup.com Similarly, various 4-aminoquinoline (B48711) derivatives with demonstrated cytotoxic effects on human breast tumor cell lines are prepared via the reaction of 4-chloro-7-substituted-quinolines with amines. In this context, the chlorine is not directly involved in the final biological recognition by the target; rather, it is the essential leaving group that enables the attachment of a side chain that is critical for activity. Structure-activity relationship studies on antimalarial compounds have established that the 7-chloro group on the quinoline nucleus is often optimal for activity when combined with a suitable side chain at the C-4 position. pharmacy180.com Therefore, the chlorine at position 4 is indispensable for creating the final active molecule through synthetic modification.
Impact of the Methoxy (B1213986) Group Position and Modifications on Activity
The methoxy group (-OCH₃) is an important functional group in drug design, capable of influencing a molecule's solubility, metabolic stability, and binding interactions through its electronic and steric properties.
Positioned at C6, the methoxy group acts as an electron-donating group through resonance, increasing the electron density of the quinoline ring system. This electronic effect can modulate the binding affinity of the molecule to its biological target. For example, SAR studies on certain quinoline-imidazole hybrids showed that an electron-donating methoxy group enhanced antimalarial activity, whereas an electron-withdrawing chloro group was detrimental. rsc.org
The steric bulk of the methoxy group is moderate, but its positioning can be crucial. In studies of chromone-linked quinoline derivatives, a methoxy group was found to limit inhibitory effectiveness against butyrylcholinesterase (BChE) compared to a smaller methyl group at the same position, suggesting a potential steric clash within the enzyme's active site. nih.gov Conversely, research on quinazoline (B50416) analogues has shown that 6,7-dimethoxy substitution patterns often lead to better inhibitory effects against the Epidermal Growth Factor Receptor (EGFR). nih.gov The 6-methoxyquinoline (B18371) scaffold itself is a common starting point for the synthesis of various bioactive compounds, including P-glycoprotein inhibitors and antimalarial agents, indicating its favorable profile for drug development. mdpi.comnih.gov
| Compound Scaffold | Enzyme Target | Substituent at Position 6 | Relative Activity | Reference |
| Chromone-linked quinoline | Butyrylcholinesterase (BChE) | Methyl | Higher Activity | nih.gov |
| Chromone-linked quinoline | Butyrylcholinesterase (BChE) | Methoxy | Lower Activity | nih.gov |
| Quinazoline | EGFR | 6,7-dimethoxy | Better Inhibition | nih.gov |
This table compares the effect of a methoxy group to other substituents on the biological activity of related heterocyclic cores.
Modifications to the Quinoline Core and Peripheral Substituents for Enhanced Activity
Fine-tuning the biological activity of the quinoline core often involves strategic modifications at various positions. Position 3 has emerged as a site where the introduction of specific substituents can confer potent and diverse biological activities.
The C3 position of the quinoline ring is a key site for structural modification. While some substitutions can be detrimental—for example, a methyl group at position 3 was found to reduce antimalarial activity in 4-aminoquinolines pharmacy180.com—other groups can impart significant therapeutic potential. The carbonitrile (cyano, -C≡N) group is particularly noteworthy.
Quinoline-3-carbonitrile derivatives have been identified as valuable precursors for developing broad-spectrum antibacterial agents. researchgate.netnih.gov The carbonitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor, which can facilitate strong interactions with biological targets. Studies have shown that compounds derived from the 2-chloroquinoline-3-carbonitrile (B1354263) scaffold exhibit promising antibacterial activity. researchgate.net The successful development of these compounds highlights that strategic substitution at the C3 position with functional groups like carbonitrile is a viable strategy for generating novel quinoline-based therapeutic agents. nih.gov
Derivatization of the Quinoline Nitrogen
The nitrogen atom at position 1 of the quinoline ring is a key site for derivatization, significantly influencing the molecule's properties and biological activity. The introduction of various substituents at this position can alter the compound's electronics, sterics, and ability to form hydrogen bonds.
The synthesis of N-oxides by oxidation of the quinoline nitrogen is another common derivatization strategy. This modification can alter the electronic distribution of the quinoline ring system and provide a new site for hydrogen bonding, potentially leading to altered biological activity and metabolic stability.
Furthermore, the quinoline nitrogen can be involved in the formation of coordination complexes with various metal ions. This property is exploited in the design of metal-based drugs and imaging agents. The specific nature of the substituent at the N-1 position, in conjunction with other groups on the quinoline ring, will dictate the coordination chemistry and biological application of the resulting complexes.
The table below illustrates hypothetical derivatizations of the quinoline nitrogen of a 4-substituted-7-fluoro-6-methoxyquinoline core and their potential impact on biological activity, based on general principles of medicinal chemistry.
| Derivative | R Group at N-1 | Potential Impact on Activity | Rationale |
| 1 | -CH₃ | May increase lipophilicity and cell permeability. | Small alkyl groups can enhance membrane traversal. |
| 2 | -CH₂CH₂OH | Could improve aqueous solubility and introduce a hydrogen bonding site. | The hydroxyl group increases polarity. |
| 3 | -CH₂Ph | May introduce steric hindrance or new binding interactions. | The bulky benzyl (B1604629) group can influence receptor binding. |
| 4 | N-oxide | Alters electronic properties and introduces a hydrogen bond acceptor. | Can modulate target interaction and metabolic stability. |
Pharmacophore Modeling for Designing Novel this compound Derivatives
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For the design of novel derivatives of this compound, a pharmacophore model can guide the strategic placement of functional groups to optimize interactions with a biological target.
A hypothetical pharmacophore model for a kinase inhibitor based on the this compound scaffold could include the following features:
Hydrogen Bond Acceptor: The quinoline nitrogen atom is a key hydrogen bond acceptor, often interacting with hinge region residues in the ATP-binding site of kinases.
Aromatic Ring: The quinoline ring system itself serves as a hydrophobic feature that can engage in pi-stacking or van der Waals interactions within the active site.
Hydrogen Bond Donor/Acceptor: The 6-methoxy group can act as a hydrogen bond acceptor. Modification of this group, for instance, to a hydroxyl group, could introduce a hydrogen bond donor feature.
Halogen Bond Donor: The 7-fluoro substituent can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.
Hydrophobic/Substituent Site: The 4-chloro position is a critical point for introducing various substituents that can be directed towards specific pockets within the target's active site, thereby enhancing potency and selectivity.
The development of a pharmacophore model typically involves the following steps:
Selection of a Training Set: A diverse set of known active and inactive molecules with a common biological target is chosen.
Feature Identification: Common chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings are identified.
Model Generation and Validation: A 3D arrangement of these features is generated and then validated using a test set of molecules with known activities to ensure its predictive power.
Database Screening: The validated pharmacophore model is then used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features.
By employing such a model, medicinal chemists can prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity, thereby accelerating the drug discovery process.
The following table outlines a hypothetical pharmacophore model for a kinase inhibitor based on the this compound scaffold.
| Pharmacophoric Feature | Location on Scaffold | Potential Interaction |
| Hydrogen Bond Acceptor | Quinoline Nitrogen (N1) | Interaction with hinge region of a kinase. |
| Aromatic Ring | Quinoline Core | Hydrophobic and pi-stacking interactions. |
| Hydrogen Bond Acceptor | 6-Methoxy Group | Interaction with amino acid residues in the binding pocket. |
| Halogen Bond Donor | 7-Fluoro Group | Specific interaction with electron-rich atoms. |
| Hydrophobic/Substituent Vector | 4-Position | Exploration of hydrophobic pockets for improved affinity and selectivity. |
Advanced Spectroscopic and Chromatographic Characterization of 4 Chloro 7 Fluoro 6 Methoxyquinoline and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationchemicalbook.com
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Through the application of one- and two-dimensional techniques, a complete assignment of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals can be achieved, confirming the molecular skeleton and substitution pattern of 4-Chloro-7-fluoro-6-methoxyquinoline.
One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of different types of nuclei.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic region will display signals for H-2, H-3, H-5, and H-8. The protons on the pyridine (B92270) ring (H-2 and H-3) typically appear at lower field due to the electron-withdrawing effect of the nitrogen atom. The H-5 and H-8 protons on the benzene (B151609) ring will exhibit splitting patterns influenced by the adjacent fluorine and their relative positions. The methoxy group will appear as a sharp singlet, typically around 3.9-4.0 ppm.
¹³C NMR: The ¹³C NMR spectrum will show ten distinct carbon signals, corresponding to each carbon atom in the unique electronic environment of the molecule. Quaternary carbons (C-4, C-6, C-7, C-9, C-10) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbon atoms bonded to electronegative atoms (C-4, C-6, C-7) will be shifted downfield. The C-F coupling will be observable for C-7 and adjacent carbons.
¹⁹F NMR: The ¹⁹F NMR spectrum provides specific information about the fluorine atom. For this compound, a single resonance is expected. The chemical shift and coupling to adjacent protons (H-5 and H-8) can further confirm the fluorine's position on the aromatic ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on known substituent effects on quinoline (B57606) systems. Actual experimental values may vary.
| Atom No. | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| 2 | ~8.7 | d | ~151 |
| 3 | ~7.4 | d | ~122 |
| 4 | - | - | ~143 |
| 5 | ~7.8 | d (JH-F) | ~110 |
| 6 | - | - | ~150 |
| 7 | - | - | ~155 (d, JC-F) |
| 8 | ~7.5 | d (JH-F) | ~105 |
| 9 | - | - | ~148 |
| 10 | - | - | ~120 |
| OCH₃ | ~4.0 | s | ~56 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. science.govuncw.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a cross-peak between H-2 and H-3 would be expected, confirming their adjacent positions on the pyridine ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of carbon signals for all protonated carbons (C-2, C-3, C-5, C-8, and the methoxy carbon). magritek.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. magritek.com It is instrumental in connecting the different fragments of the molecule and assigning quaternary carbons. Key expected correlations include:
H-2 to C-4 and C-9
H-5 to C-4, C-7, and C-9
H-8 to C-6, C-7, and C-10
Methoxy protons to C-6
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations which help in confirming the substitution pattern. researchgate.net A cross-peak between the methoxy protons and H-5 would be expected, confirming their spatial proximity.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysisresearchgate.net
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound.
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the parent ion. nih.gov For this compound (C₁₀H₇ClFNO), the exact mass can be calculated and compared to the experimental value to confirm the molecular formula. The presence of chlorine is readily identified by the characteristic M+2 isotopic pattern, where the peak at M+2 has roughly one-third the intensity of the molecular ion peak (M).
Table 2: Predicted HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₇ClFNO |
| Monoisotopic Mass | 211.01999 Da |
| [M+H]⁺ Ion | 212.02777 Da |
| [M+Na]⁺ Ion | 234.00971 Da |
Analysis of the fragmentation pattern provides further structural confirmation. Plausible fragmentation pathways for this molecule include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO), or the loss of the chlorine atom (•Cl). youtube.comnih.gov
Infrared (IR) Spectroscopy for Functional Group Identificationchemicalbook.com
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a molecule. vscht.cz
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that correspond to its specific functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| C=N / C=C (Quinoline ring) | Stretch | 1600 - 1450 |
| C-O (Methoxy ether) | Asymmetric Stretch | 1275 - 1200 |
| C-F | Stretch | 1250 - 1000 |
| C-Cl | Stretch | 850 - 550 |
The region between 1600 cm⁻¹ and 1450 cm⁻¹ will contain multiple bands due to the stretching vibrations within the quinoline aromatic system. The C-H stretching vibrations for the aromatic rings appear above 3000 cm⁻¹, while the C-H stretches for the methoxy group are expected just below 3000 cm⁻¹. libretexts.orgmasterorganicchemistry.com The C-F and C-Cl stretching vibrations are found in the fingerprint region of the spectrum. libretexts.org
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantificationchemicalbook.com
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components of a mixture, allowing for the determination of the purity of a compound and its quantification. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.
In RP-HPLC, the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. The purity is assessed by monitoring the eluent with a UV detector at a wavelength where the compound exhibits strong absorbance, which for a quinoline ring system is typically in the 254-330 nm range. A single, sharp, symmetrical peak in the chromatogram is indicative of a high-purity sample.
Table 4: Typical HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and Water (or Methanol/Water) with 0.1% Formic Acid or Trifluoroacetic Acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm or ~320 nm |
| Injection Volume | 10 µL |
This method allows for the separation of the target compound from starting materials, by-products, and other impurities, providing a reliable assessment of its percentage purity. mdpi.com
Method Development for Analytical HPLC
The development of a specific and validated analytical HPLC method for this compound would be a prerequisite for accurate quantification and purity assessment. Such a method would typically involve a systematic approach to optimize various chromatographic parameters to achieve sufficient resolution, peak shape, and sensitivity.
Key Considerations for Method Development:
Column Chemistry: A reversed-phase column, such as a C18 or C8, would likely be the initial choice for a molecule of this polarity.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile or methanol) would be systematically evaluated. The pH of the aqueous phase would be a critical parameter to control the ionization state of the quinoline nitrogen, thereby influencing retention and peak shape.
Detection: Given the aromatic nature of the quinoline ring system, UV detection would be the most straightforward approach. An initial wavelength scan would be necessary to determine the absorbance maximum for optimal sensitivity.
Gradient vs. Isocratic Elution: Depending on the complexity of the sample matrix and the presence of impurities, either a gradient or isocratic elution method would be developed to ensure adequate separation of all components within a reasonable analysis time.
Without experimental data, a hypothetical starting point for method development is presented in the table below. It is important to note that these conditions are theoretical and would require empirical optimization.
| Parameter | Suggested Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Applications of Preparative HPLC for Isolation
For the isolation of pure this compound from a reaction mixture or for the separation of closely related impurities, preparative HPLC is an essential technique. The primary goal of preparative HPLC is to achieve high purity of the target compound, often at the expense of analysis time and solvent consumption.
The method development for preparative HPLC would typically begin with the optimized analytical method. This method would then be scaled up to accommodate larger sample loads.
Scaling from Analytical to Preparative HPLC:
| Parameter | Analytical Scale | Preparative Scale (Example) |
| Column Dimensions | 4.6 x 150 mm | 21.2 x 250 mm |
| Particle Size | 5 µm | 10 µm |
| Flow Rate | 1.0 mL/min | ~21 mL/min |
| Sample Load | Micrograms to low mg | Milligrams to grams |
The selection of the mobile phase is particularly critical in preparative HPLC to ensure that the purified compound can be easily recovered, typically through evaporation. Therefore, volatile buffers are highly preferred.
Advanced Chromatographic Purification Techniques
For the purification of this compound on a larger scale than is feasible with preparative HPLC, techniques such as flash chromatography and medium pressure liquid chromatography (MPLC) are commonly employed, particularly during the synthesis process.
Flash Chromatography:
This technique is a rapid form of column chromatography that uses a positive pressure to force the mobile phase through the stationary phase (typically silica (B1680970) gel). It is widely used for the routine purification of organic compounds. The choice of solvent system is critical and is usually determined by preliminary analysis using thin-layer chromatography (TLC).
Medium Pressure Liquid Chromatography (MPLC):
MPLC bridges the gap between low-pressure techniques like flash chromatography and high-pressure techniques like HPLC. It offers higher resolution and efficiency than flash chromatography and can handle larger sample quantities than analytical HPLC. MPLC systems often utilize pre-packed columns and gradient elution capabilities, allowing for more sophisticated separations.
The table below outlines the general characteristics and applications of these advanced purification techniques.
| Technique | Stationary Phase (Typical) | Pressure Range | Sample Scale | Typical Application |
| Flash Chromatography | Silica Gel, Alumina | Low (50-200 psi) | Milligrams to >100g | Primary purification of synthetic intermediates |
| MPLC | Silica Gel, C18 | Medium | Grams to Kilograms | High-resolution purification of larger quantities |
Due to the absence of specific published research, the exact conditions for the application of these techniques to this compound cannot be provided. The development of such methods would require experimental investigation.
Computational Chemistry and Molecular Modeling Studies of 4 Chloro 7 Fluoro 6 Methoxyquinoline
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of a molecule. These calculations can elucidate properties like the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. Such parameters are crucial for predicting how a molecule will interact with other chemical species.
For 4-Chloro-7-fluoro-6-methoxyquinoline, specific DFT studies detailing its electronic properties and reactivity have not been published. However, studies on similar quinoline (B57606) derivatives, such as 6-chloroquinoline, have utilized DFT to analyze their structural and electronic features. researchgate.netdergipark.org.tr These studies typically reveal how substituents like chlorine affect the reactivity of the quinoline ring system. researchgate.netdergipark.org.tr
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
|---|
Note: This data is predicted by computational models and has not been experimentally verified.
Molecular Docking Simulations to Predict Binding Affinity and Poses with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode and affinity of small molecules to the binding site of a protein. This information is critical in rational drug design for identifying potential drug candidates.
There are no published molecular docking studies for this compound against specific biological targets. In general, for novel quinoline derivatives, docking studies are often performed to explore their potential as inhibitors of various enzymes or receptors, such as those involved in cancer or infectious diseases. mdpi.com
Molecular Dynamics Simulations for Understanding Ligand-Protein Interactions and Conformational Dynamics
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. These simulations can be used to study the stability of a ligand-protein complex, the nature of their interactions, and the role of conformational dynamics in the binding process.
Specific molecular dynamics simulation studies for this compound are not available in the scientific literature. Such studies would be valuable to complement molecular docking by providing a dynamic view of the binding interactions and assessing the stability of the predicted binding poses in a simulated physiological environment.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on their structural features. Developing a QSAR model requires a dataset of compounds with known activities.
No specific QSAR models have been reported for this compound. Research on related compounds, such as 7-chloro-4-aminoquinoline derivatives, has utilized QSAR to understand the influence of various molecular descriptors on their antimalarial activity. asianpubs.org
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
In silico ADME prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic properties of a compound. Various computational models are used to predict properties like intestinal absorption, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.
While specific experimental or detailed computational ADME studies for this compound are not published, some basic physicochemical properties relevant to ADME can be predicted using computational tools.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H7ClFNO | PubChem uni.lu |
| Molecular Weight | 211.62 g/mol | Biosynth biosynth.com |
| Monoisotopic Mass | 211.02002 Da | PubChem uni.lu |
Note: These values are computationally generated and provided by chemical databases.
In silico ADME predictions for related quinoline derivatives have been performed in various studies to evaluate their drug-likeness and potential for oral bioavailability. nih.gov These studies often use web-based tools that predict a range of ADME parameters.
Preclinical Efficacy and in Vivo Studies of 4 Chloro 7 Fluoro 6 Methoxyquinoline Derivatives
Selection and Utilization of Relevant Preclinical Model Systems for Efficacy
The selection of appropriate preclinical models is fundamental to evaluating the potential efficacy of novel anticancer agents. For quinoline-based kinase inhibitors, including derivatives of 4-chloro-7-fluoro-6-methoxyquinoline, the choice of model hinges on the specific molecular targets of the compound and the cancer type being investigated.
Cell line-derived xenograft (CDX) models are a commonly utilized system. In this approach, human cancer cell lines are implanted into immunodeficient mice, allowing for the in vivo assessment of a compound's antitumor activity. These models are advantageous due to their reproducibility and the well-characterized genetic background of the cell lines. For instance, in the evaluation of multi-kinase inhibitors, cell lines with known dependencies on specific signaling pathways, such as those driven by vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR), are often selected. nih.govresearchgate.net
Patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted into mice, are gaining prominence. PDX models are considered more clinically relevant as they better retain the heterogeneity and molecular characteristics of the original human tumor. The use of a PDX model was noted in the preclinical assessment of the 4-oxyquinoline derivative, WXFL-152, highlighting its significant anticancer effects in a model that closely mimics human disease. nih.govnih.gov
The choice of animal strain, typically immunodeficient mice such as nude or SCID mice, is crucial to prevent the rejection of human tumor grafts. The anatomical site of tumor implantation (e.g., subcutaneous or orthotopic) is another important consideration, with orthotopic models often providing a more biologically relevant tumor microenvironment.
Assessment of Tumor Growth Inhibition in Established Xenograft Models
The primary measure of in vivo efficacy for anticancer compounds is their ability to inhibit tumor growth in established xenograft models. This is typically quantified by measuring tumor volume over time and calculating metrics such as tumor growth inhibition (TGI).
One notable derivative from a series of 4-oxyquinolines, WXFL-152, demonstrated significant anticancer effects across multiple preclinical tumor xenograft models. nih.govnih.gov This compound, which shares a quinoline (B57606) core, acts as a triple angiokinase inhibitor, targeting VEGFRs, FGFRs, and PDGFRs. researchgate.net
In Vivo Studies with Dermatofibrosarcoma Protuberans Cell Cultures
Currently, there is a lack of publicly available scientific literature detailing in vivo studies of this compound derivatives specifically in preclinical models of Dermatofibrosarcoma Protuberans.
Investigations in Glioblastoma and Prostate Cancer Preclinical Models
While broad statements about the efficacy of quinoline derivatives in various cancers exist, specific in vivo data for this compound derivatives in glioblastoma and prostate cancer models is limited in the reviewed literature. However, the broader class of quinoline-based compounds has been investigated in these cancer types. For instance, some quinoline derivatives have shown promise in preclinical models of prostate cancer by targeting pathways such as Pim-1 kinase. ijmphs.com Similarly, certain quinazoline (B50416) derivatives, a related class of compounds, have been evaluated in human glioblastoma xenograft models, demonstrating tumor growth inhibition. nih.govnih.gov
The preclinical data for the multi-kinase inhibitor WXFL-152 in various xenograft models provides an illustrative example of the potent anti-tumor activity of a complex quinoline derivative.
Table 1: In Vivo Efficacy of WXFL-152 in a Human Gastric Cancer Xenograft Model (BGC-823)
| Treatment Group | Tumor Growth Inhibition (TGI) (%) |
|---|---|
| WXFL-152 | Data not publicly detailed |
Specific percentage of tumor growth inhibition for WXFL-152 and the comparator drug nintedanib (B1663095) in the BGC-823 gastric cancer model are mentioned as significant in the source but quantitative data is not provided in the abstract. researchgate.net
Table 2: In Vivo Efficacy of WXFL-152 in a Human Colon Cancer Xenograft Model (HCT-116)
| Treatment Group | Tumor Growth Inhibition (TGI) (%) |
|---|---|
| WXFL-152 | Data not publicly detailed |
Significant anti-cancer effects were confirmed, but specific TGI percentages are not available in the abstract. researchgate.net
Comparative Efficacy Studies with Benchmark Compounds
To understand the potential clinical utility of a new investigational drug, its efficacy is often compared to that of standard-of-care agents or other drugs with a similar mechanism of action.
In the case of the 4-oxyquinoline derivative WXFL-152, its preclinical profile has been compared to nintedanib, an approved triple angiokinase inhibitor that also targets VEGFRs, FGFRs, and PDGFRs. researchgate.net The research suggests that WXFL-152 has similar targets to nintedanib and may have a favorable profile. researchgate.net Such comparative studies are crucial for positioning a new drug candidate within the existing therapeutic landscape.
Table 3: Mentioned Benchmark Compound for WXFL-152
| Investigational Compound | Benchmark Compound | Shared Targets |
|---|
This table indicates the compound used for comparison in preclinical discussions of WXFL-152. researchgate.net
Role in Medicinal Chemistry and Drug Discovery
4-Chloro-7-fluoro-6-methoxyquinoline as a Privileged Scaffold for Rational Drug Design
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, serving as a versatile template for drug discovery. The quinoline (B57606) core is a classic example of such a scaffold, and the specific functionalization of this compound endows it with particular advantages for rational drug design. orientjchem.org The strategic placement of its chloro, fluoro, and methoxy (B1213986) groups provides medicinal chemists with precise tools to modulate the molecule's physicochemical properties and biological activity.
The value of this scaffold can be understood by analyzing its individual substituents based on established structure-activity relationships (SAR):
4-Chloro Group: The chlorine atom at the C-4 position is a critical reactive handle. It activates the position for nucleophilic aromatic substitution, allowing for the straightforward introduction of various side chains, particularly those containing amine groups. This synthetic accessibility is crucial for building molecular diversity and optimizing interactions with biological targets. pharmacy180.com In many synthetic pathways for complex quinoline-based drugs, a 4-chloro intermediate is a key step in attaching the pharmacologically essential side chains. nih.gov
7-Fluoro Group: Halogenation of the quinoline ring is a well-established strategy for enhancing biological activity. Specifically, substitution at the C-7 position is known to be critical for the potency of many quinoline derivatives. pharmacy180.com In the related fluoroquinolone class of antibiotics, a substituent at this position directly interacts with bacterial DNA gyrase or topoisomerase IV, influencing the antimicrobial spectrum. oup.comyoutube.com The high electronegativity of fluorine can alter the electronic distribution of the ring system, potentially improving target binding affinity and pharmacokinetic properties such as membrane permeability and metabolic stability.
6-Methoxy Group: The methoxy group at the C-6 position is found in numerous biologically active natural and synthetic quinoline compounds. nbinno.com This group can influence a molecule's metabolic profile and has been associated with a range of activities, including anticancer and antimalarial effects. orientjchem.orgmdpi.com For instance, the 6-methoxy group is a key feature of primaquine, an essential antimalarial drug. mdpi.com Its presence can also modulate interactions with efflux pumps like P-glycoprotein, which is a significant factor in overcoming multidrug resistance in cancer. nih.gov
Development of Novel Therapeutic Agents Utilizing the this compound Moiety
The unique combination of a reactive site (4-chloro) and modulating substituents (7-fluoro, 6-methoxy) makes this quinoline derivative an excellent starting material for synthesizing novel therapeutic agents.
The quinoline scaffold is a prominent feature in many kinase inhibitors, a class of targeted cancer therapies that interfere with signaling pathways driving tumor growth and proliferation. nih.gov The this compound core is particularly well-suited for developing inhibitors of angiokinases—such as vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs)—which are crucial for tumor angiogenesis. nih.gov
A key synthetic strategy involves using the 4-chloro position to link the quinoline core to a substituted phenoxy moiety, a common feature in many tyrosine kinase inhibitors. A notable example is the development of WXFL-152, a potent triple-angiokinase inhibitor, which was identified from a series of 4-oxyquinoline derivatives. nih.govresearchgate.net The synthesis of such compounds demonstrates how the 4-chloro group serves as an essential anchor point for constructing the final, complex drug molecule. The resulting derivatives have shown significant efficacy in preclinical tumor models by simultaneously blocking multiple signaling pathways essential for tumor blood vessel formation. nih.gov
| Kinase Target | WXFL-152 IC₅₀ (nmol/L) |
| VEGFR2 | 0.8 |
| PDGFRβ | 1.1 |
| FGFR1 | 1.4 |
| FGFR2 | 2.5 |
This table presents the half-maximal inhibitory concentration (IC₅₀) values for WXFL-152, a complex derivative synthesized from a related 7-methoxyquinoline (B23528) scaffold, against key angiokinases. The data illustrates the high potency achievable with compounds derived from this structural class. nih.gov
Quinoline-based molecules have also been extensively explored as anti-inflammatory agents. nih.govresearchgate.net Their mechanisms of action often involve the inhibition of key pharmacological targets in inflammatory pathways, such as Cyclooxygenase (COX) enzymes and Phosphodiesterase 4 (PDE4). researchgate.net Research has shown that the nature and position of substituents on the quinoline ring are determinant factors for both potency and target specificity. researchgate.net For example, studies on various quinoline derivatives have demonstrated significant anti-inflammatory activity in preclinical models like the carrageenan-induced rat paw edema assay. nih.govresearchgate.net The synthesis of these agents often leverages a chloro-substituted quinoline as a starting point to build more complex structures, such as quinoline-azetidinone hybrids, which have shown promising results. nih.gov
Circadian rhythms are fundamental biological processes that regulate a wide array of physiological functions, and their disruption is linked to numerous diseases. nih.govresearchgate.net These rhythms are controlled by a core clock mechanism involving a network of proteins, whose activity is often regulated by phosphorylation. nih.gov Casein Kinase 1 Delta (CK1δ) is a serine-threonine kinase that plays a pivotal role in this process by phosphorylating key clock proteins. nih.gov The dysfunction of CK1δ has been implicated in circadian rhythm disorders as well as in cancer and neurodegenerative diseases. nih.gov
Consequently, small molecule inhibitors of CK1δ have attracted significant attention as potential therapeutics to restore or stabilize circadian rhythms. nih.govdigitellinc.com Given that the quinoline scaffold is a proven platform for developing potent kinase inhibitors, this compound represents a promising starting point for the design of novel and selective CK1δ inhibitors. nih.gov The development of such molecules could offer a chemical tool to modulate cellular clocks and address pathologies associated with their misalignment. nih.gov
While this compound is not an antibiotic itself, its structure contains key features of the highly successful fluoroquinolone class of antibacterial agents. nih.govasm.org Structure-activity relationship studies on thousands of fluoroquinolone analogs have provided clear insights into the molecular requirements for potent antimicrobial activity. nih.govnih.gov
Two features are particularly relevant:
A Fluorine Atom on the Core Ring: The presence of a fluorine atom (at C-6 in most classic fluoroquinolones) dramatically improves cell wall penetration and DNA gyrase inhibition, leading to a significant enhancement in antibacterial potency. youtube.comasm.org The 7-fluoro group in the target scaffold could be explored for similar benefits.
Substituent at the C-7 Position: This position is crucial for the spectrum of activity. oup.com Different heterocyclic groups at C-7 can enhance potency against either Gram-positive or Gram-negative bacteria. oup.comyoutube.com
The 4-chloro position offers a route to introduce the diverse side chains and heterocyclic rings at adjacent positions that are known to be critical for broad-spectrum antibacterial action. Therefore, this scaffold could be used to generate novel antimicrobial agents that build upon the established principles of fluoroquinolone chemistry.
| Fluoroquinolone | Key Structural Feature (C-7 Substituent) | General Spectrum of Activity |
| Ciprofloxacin | Piperazinyl ring | Excellent Gram-negative |
| Moxifloxacin | Methoxy-pyrrolidinyl ring | Enhanced Gram-positive and anaerobic |
| Levofloxacin | Methyl-piperazinyl ring | Broad spectrum |
This table shows examples of widely used fluoroquinolones and how the substituent at the C-7 position influences their antibacterial spectrum, highlighting a key position for modification in the rational design of new antimicrobial agents based on the quinoline scaffold. oup.comyoutube.com
Optimization Strategies for Pharmacokinetic and Pharmacodynamic Profiles of Derivatives
A critical aspect of drug development is the optimization of a lead compound's pharmacokinetic (how the body affects the drug; ADME - Absorption, Distribution, Metabolism, Excretion) and pharmacodynamic (how the drug affects the body) properties. The quinoline scaffold is highly amenable to such optimization through targeted chemical modifications. mdpi.comjocpr.com
Strategies for improving the pharmacokinetic profile of derivatives from the this compound scaffold include:
Modulating Lipophilicity: The balance between hydrophilicity and lipophilicity is crucial for oral absorption and cell membrane permeability. This can be fine-tuned by altering the side chains attached at the C-4 position. Computational tools and experimental methods are used to predict and measure lipophilicity to guide synthetic efforts. mdpi.com
Enhancing Metabolic Stability: The introduction of fluorine atoms, such as the one at the C-7 position, is a common strategy to block sites of metabolic oxidation, thereby increasing the drug's half-life. mdpi.com
Improving Bioavailability: As demonstrated with complex derivatives like WXFL-152, strategic design based on a substituted quinoline core can lead to compounds with favorable oral bioavailability, a highly desirable property for patient convenience. nih.gov
For pharmacodynamic optimization , the focus is on enhancing the interaction with the biological target to improve potency and selectivity:
Target Engagement: The side chains and functional groups attached to the quinoline core are modified to maximize binding affinity with the target protein, such as the ATP-binding pocket of a kinase. mdpi.com
Selectivity: To minimize off-target effects, the structure is refined to ensure it preferentially binds to the intended target over other related proteins. For kinase inhibitors, this involves exploiting subtle differences in the amino acid residues of the binding sites.
Rational drug design, leveraging computational modeling and a deep understanding of structure-activity relationships, allows for the systematic modification of the this compound scaffold to produce drug candidates with optimized efficacy and drug-like properties. orientjchem.orgmdpi.com
Intellectual Property and Patent Landscape Surrounding this compound and its Applications
The intellectual property landscape for this compound is primarily characterized by its role as a key intermediate in the synthesis of more complex molecules, particularly those with applications in medicinal chemistry. While patents specifically claiming this compound as a novel composition of matter are not prominently found, its importance is underscored by its frequent appearance in patents for a variety of therapeutic agents. These patents often cover novel compounds where the this compound moiety serves as a crucial structural scaffold.
The patenting focus is generally on the final, more complex molecules that exhibit specific biological activities, rather than the intermediate itself. This is a common strategy in pharmaceutical patenting, where the final active pharmaceutical ingredient (API) is the subject of the primary patents. The value of this compound, therefore, is derived from its utility in enabling the synthesis of these patented, high-value compounds.
A significant area of patent activity involving derivatives of this compound is in the development of protein kinase inhibitors. These inhibitors are a major class of drugs, particularly in oncology. For instance, patent applications describe the use of derivatives of this compound in the creation of substituted 3-quinolinecarbonitriles. These resulting compounds have been investigated for their potential to treat a range of diseases by modulating protein kinase activity. The claimed therapeutic applications for these patented molecules are broad and include the treatment of cancer, stroke, osteoporosis, rheumatoid arthritis, and other inflammatory disorders. google.comnus.edu.sg
Another area of patent literature highlights the use of closely related analogs, such as this compound-3-carboxamide, as starting materials in the synthesis of novel fluoroquinolines. google.com This further demonstrates the strategic importance of the substituted quinoline core in generating diverse chemical entities for drug discovery programs. The patents in this space are typically assigned to pharmaceutical companies and research institutions that are active in the discovery and development of new therapeutic agents.
The following interactive data table summarizes key patents and patent applications where this compound or its immediate derivatives are cited as important intermediates.
| Patent/Application Number | Title | Assignee/Applicant | Role of this compound | Claimed Therapeutic Application of Final Compound |
| US20090062281A1 | 3-quinolinecarbonitrile protein kinase inhibitors | Not specified in abstract | Intermediate (as this compound-3-carbonitrile) | Anti-cancer, stroke, osteoporosis, rheumatoid arthritis, inflammatory disorders google.comnus.edu.sg |
| US20050182259A1 | Novel process for preparing 3-fluoroquinolines | Not specified in abstract | Starting material for a key intermediate (as this compound-3-carboxamide) | Not specified (process patent) google.com |
| WO2010127608A1 | Heterocyclic substituted diphenylurea derivatives and uses thereof | Jiangsu Provincial Institute of Microbiology | Chemical compound reference | Not specified in abstract |
Future Research Directions and Translational Perspectives
Identification of Novel Biological Targets for 4-Chloro-7-fluoro-6-methoxyquinoline
A crucial avenue for future research lies in the comprehensive identification of novel biological targets for this compound. While the broader class of quinoline (B57606) derivatives has been shown to interact with a multitude of biological targets, the specific interactions of this particular compound remain largely uncharacterized.
Quinoline-based compounds are known to exhibit inhibitory activity against a wide spectrum of protein kinases, which are key regulators of cellular processes and are often implicated in cancer. nih.govnih.gov Therefore, a primary focus of future research should be to screen this compound against a panel of kinases to identify potential inhibitory activity. This could unveil novel targets within critical signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. nih.gov
Furthermore, research into other quinoline derivatives has revealed their potential to inhibit enzymes such as DNA topoisomerases and to modulate the activity of receptors involved in neurodegenerative diseases, like acetylcholinesterase. researchgate.net Investigating the effect of this compound on these and other enzyme systems could open up new therapeutic possibilities beyond oncology.
Table 1: Potential Biological Target Classes for this compound
| Target Class | Examples of Specific Targets | Rationale for Investigation |
| Protein Kinases | EGFR, VEGFR, PI3K, mTOR, Src | Many quinoline derivatives are potent kinase inhibitors. |
| Topoisomerases | Topoisomerase I, Topoisomerase II | A known mechanism of action for some anticancer quinolines. |
| Cholinesterases | Acetylcholinesterase (AChE) | Potential application in neurodegenerative diseases. |
| DNA Methyltransferases | DNMT1, DNMT3A | Some quinoline compounds have shown inhibitory activity. mdpi.com |
Development of Advanced Delivery Systems and Formulation Strategies for this compound Derivatives
The therapeutic efficacy of many promising compounds is often hampered by poor solubility and bioavailability. While specific data for this compound is not available, it is reasonable to anticipate that as a heterocyclic organic molecule, it may present formulation challenges. Therefore, the development of advanced delivery systems and formulation strategies will be critical for its translational potential.
Liposomal formulations have been successfully employed for other quinoline-based drugs, such as fluoroquinolone antibiotics, to improve their pharmacokinetic profiles and target them to specific tissues. ontosight.ainih.gov Encapsulating this compound or its active derivatives within liposomes could enhance solubility, prolong circulation time, and potentially reduce off-target toxicity.
Nanoparticle-based delivery systems represent another promising approach. mdpi.com Polymeric nanoparticles can be engineered to encapsulate the compound, protecting it from degradation and facilitating controlled release. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands to direct the drug specifically to diseased cells, for instance, in cancer therapy. mdpi.commdpi.com
Table 2: Potential Advanced Delivery Systems for this compound Derivatives
| Delivery System | Description | Potential Advantages |
| Liposomes | Vesicles composed of a lipid bilayer. | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs, potential for targeted delivery. ontosight.ainih.gov |
| Polymeric Nanoparticles | Solid colloidal particles made from polymers. | Controlled release, protection of the drug, surface functionalization for targeting. mdpi.com |
| Solid Lipid Nanoparticles | Nanoparticles made from solid lipids. | High drug loading capacity, good biocompatibility, controlled release. |
Exploration of Combination Therapy Strategies
To enhance therapeutic efficacy and overcome potential drug resistance, the exploration of combination therapy strategies involving this compound is a logical next step. The synergistic effects of combining different therapeutic agents can lead to improved outcomes at lower doses, thereby minimizing side effects.
Given the potential of quinoline derivatives as anticancer agents, combining this compound with existing chemotherapeutic drugs or targeted therapies warrants investigation. For instance, if the compound is found to inhibit a specific kinase, combining it with a drug that targets a different node in the same or a parallel signaling pathway could lead to a more profound and durable response.
Furthermore, the burgeoning field of immunotherapy presents exciting opportunities. Investigating the potential of this compound to modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors could pave the way for novel immuno-oncology combinations. ecancer.org Additionally, exploring synergies with PARP inhibitors, especially in the context of DNA repair deficiencies, could be a fruitful area of research, as has been seen with other classes of compounds. nih.govmdpi.com
High-Throughput Screening of Diverse Chemical Libraries Based on the this compound Scaffold
The this compound core structure represents a valuable scaffold for the generation of diverse chemical libraries. High-throughput screening (HTS) of these libraries against a wide range of biological targets can accelerate the discovery of new lead compounds with improved potency, selectivity, and pharmacokinetic properties. ontosight.ainih.govchemicalbook.com
By systematically modifying the substituents at various positions of the quinoline ring, a large number of analogs can be synthesized. For instance, bioisosteric replacement of the chloro or fluoro groups with other functionalities could lead to compounds with altered biological activities or improved metabolic stability. u-tokyo.ac.jpcambridgemedchemconsulting.com These libraries can then be subjected to HTS assays to identify hits for various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. nih.govnih.gov
Fragment-based drug discovery is another powerful approach where smaller chemical fragments are screened for binding to a target protein. The this compound scaffold itself, or fragments thereof, could be used in such screens to identify initial binding motifs, which can then be elaborated into more potent inhibitors.
Emerging Research Areas for Quinoline-Based Chemical Compounds
The versatility of the quinoline scaffold continues to open up new frontiers in drug discovery. Beyond the well-established applications in cancer and infectious diseases, several emerging research areas hold promise for quinoline-based compounds, and by extension, for this compound.
One such area is neurodegenerative diseases. Researchers are investigating quinoline derivatives for their potential to modulate pathways involved in conditions like Alzheimer's and Parkinson's disease. bohrium.comtandfonline.comresearchgate.netnih.gov Their ability to inhibit enzymes like acetylcholinesterase and their antioxidant properties make them attractive candidates for neuroprotective therapies.
Another emerging field is the development of quinoline-based compounds as antiviral agents. nih.gov The structural features of the quinoline ring have been shown to be conducive to inhibiting viral replication, and this is an area of active investigation, particularly in the context of emerging viral threats.
Finally, the role of quinoline derivatives in modulating the immune system is gaining increasing attention. openpr.com This could lead to the development of new treatments for autoimmune disorders and inflammatory conditions, as well as novel adjuvants for vaccines.
Q & A
Basic Questions
Q. What are the common synthetic routes for 4-Chloro-7-fluoro-6-methoxyquinoline, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves halogenation and methoxylation of the quinoline core. For example, POCl₃ is used as a chlorinating agent under reflux conditions (70–80°C for 6–8 hours) to introduce the chloro group. Methoxy substitution is achieved via nucleophilic aromatic substitution using sodium methoxide in methanol. Optimization includes controlling stoichiometry (e.g., 1.5–2.0 equivalents of POCl₃) and monitoring reaction progress via TLC or HPLC. Post-synthesis purification involves column chromatography (petroleum ether:EtOAc, 8:1) and recrystallization from methanol .
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer :
- Purity : Assessed via reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥98% is typical for research-grade material .
- Structural Confirmation :
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.57 (d, quinoline H), 7.40–7.32 (aromatic H), 4.04 (s, methoxy) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 236.6 .
Q. What are the key reactivity patterns of this compound in cross-coupling reactions?
- Methodological Answer : The chloro group at position 4 is highly reactive in Suzuki-Miyaura couplings. Using PdCl₂(dcpf) as a catalyst with K₃PO₄ in 1,4-dioxane (100°C, 12 hours) enables coupling with aryl/heteroaryl boronic acids. Fluorine at position 7 is typically inert under these conditions, preserving regioselectivity. Reaction progress is monitored by LC-MS, and yields range from 60–85% depending on steric hindrance .
Advanced Research Questions
Q. How do substitution patterns (e.g., chloro vs. trifluoromethyl) at position 4 influence the compound’s biological activity?
- Methodological Answer : Comparative SAR studies show that a chloro group enhances electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites. In contrast, trifluoromethyl groups (e.g., in 4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline) increase lipophilicity and metabolic stability. Biological assays (e.g., enzyme inhibition IC₅₀) should be conducted under standardized conditions (pH 7.4, 37°C) to isolate substituent effects. Data from fluorinated analogs suggest chloro derivatives exhibit 2–3× higher antimicrobial potency than trifluoromethyl counterparts .
Q. What crystallographic techniques are recommended for resolving structural ambiguities in halogenated quinolines?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is critical. For this compound, intramolecular C–H···Cl interactions stabilize the planar quinoline ring. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and SHELXPRO for structure solution ensures accuracy. Key parameters: R₁ < 0.05, wR₂ < 0.15 .
Q. How can conflicting data on solubility and stability of halogenated quinolines be resolved?
- Methodological Answer :
- Solubility : Use standardized solvents (DMSO for stock solutions; aqueous buffers for assays). For example, this compound has solubility of 12 mM in DMSO but <0.1 mM in PBS (pH 7.4).
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring detect degradation products (e.g., dechlorination or methoxy hydrolysis). Conflicting reports often arise from pH variations; validate under controlled conditions .
Q. What analytical strategies differentiate positional isomers (e.g., 6-methoxy vs. 7-methoxy) in quinoline derivatives?
- Methodological Answer :
- NMR : NOESY or ROESY experiments identify spatial proximity of substituents. For 6-methoxy derivatives, methoxy protons show coupling with H-5 (δ ~7.3 ppm).
- High-Resolution MS/MS : Fragmentation patterns (e.g., loss of Cl⁻ or CH₃O⁻) distinguish isomers. 6-Methoxy derivatives yield a dominant [M-Cl]⁺ ion, while 7-methoxy analogs show [M-OCH₃]⁺ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
